Bis(4-bromophenyl) propanedioate
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Overview
Description
Bis(4-bromophenyl) propanedioate is an organic compound characterized by the presence of two bromophenyl groups attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl) propanedioate typically involves the reaction of 4-bromophenyl derivatives with propanedioate precursors. One common method involves the use of triethylsilane and trifluoroacetic acid as reagents. The reaction is carried out under nitrogen at low temperatures, followed by gradual warming to room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl) propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the propanedioate backbone.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce compounds with altered oxidation states.
Scientific Research Applications
Bis(4-bromophenyl) propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl) propanedioate involves its interaction with specific molecular targets. The bromine atoms and the propanedioate backbone can participate in various chemical interactions, influencing the compound’s reactivity and effects. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-bromophenyl)propane: A structurally similar compound with a propane backbone instead of a propanedioate backbone.
1,3-Bis(4-bromophenyl)acetone: Another similar compound with an acetone backbone.
Uniqueness
Bis(4-bromophenyl) propanedioate is unique due to its propanedioate backbone, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
bis(4-bromophenyl) propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCKBCLWUMPTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700293 |
Source
|
Record name | Bis(4-bromophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116210-64-1 |
Source
|
Record name | Bis(4-bromophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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